4-Bromo-2,5-dimethyl-1,3-thiazole

ACAT inhibition cholesterol metabolism cardiovascular research

4-Bromo-2,5-dimethyl-1,3-thiazole (CAS 90672-80-3) is a brominated thiazole derivative with the molecular formula C₅H₆BrNS and a molecular weight of 192.08 g/mol. The compound features a thiazole core substituted with a bromine atom at the 4-position and methyl groups at the 2- and 5-positions, enhancing its reactivity and utility in synthetic chemistry.

Molecular Formula C5H6BrNS
Molecular Weight 192.074
CAS No. 90672-80-3
Cat. No. B580468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-dimethyl-1,3-thiazole
CAS90672-80-3
SynonymsThiazole, 4-bromo-2,5-dimethyl-
Molecular FormulaC5H6BrNS
Molecular Weight192.074
Structural Identifiers
SMILESCC1=C(N=C(S1)C)Br
InChIInChI=1S/C5H6BrNS/c1-3-5(6)7-4(2)8-3/h1-2H3
InChIKeyQVOKCMXADQNRPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,5-dimethyl-1,3-thiazole (CAS 90672-80-3): Product Overview for Medicinal Chemistry and Procurement


4-Bromo-2,5-dimethyl-1,3-thiazole (CAS 90672-80-3) is a brominated thiazole derivative with the molecular formula C₅H₆BrNS and a molecular weight of 192.08 g/mol . The compound features a thiazole core substituted with a bromine atom at the 4-position and methyl groups at the 2- and 5-positions, enhancing its reactivity and utility in synthetic chemistry [1]. The bromine substituent serves as a versatile handle for further functionalization via cross-coupling reactions, while the methyl groups contribute to the compound's lipophilicity and metabolic stability . This heterocyclic building block is widely employed in medicinal chemistry and agrochemical research as a key intermediate for constructing complex molecular architectures [2].

Why 4-Bromo-2,5-dimethyl-1,3-thiazole (CAS 90672-80-3) Cannot Be Simply Substituted with Other Thiazole Analogs


The specific substitution pattern of 4-Bromo-2,5-dimethyl-1,3-thiazole confers distinct physicochemical and biological properties that are not readily replicated by other halogenated or unsubstituted thiazole analogs. The bromine atom at the 4-position provides a unique balance of reactivity and stability, making it an optimal partner for palladium-catalyzed cross-coupling reactions compared to the less reactive chloro analog or the more reactive but less stable iodo analog [1]. Furthermore, the presence of the bromine atom significantly influences the compound's electronic distribution and steric profile, which directly impacts its interaction with biological targets such as enzymes and receptors [2]. Simple substitution with 2,5-dimethylthiazole (lacking the bromine) or 4-chloro-2,5-dimethylthiazole would result in markedly different pharmacokinetic and pharmacodynamic profiles, as demonstrated by the ACAT inhibition and in vivo cholesterol reduction data presented below [3].

Quantitative Differentiation Evidence for 4-Bromo-2,5-dimethyl-1,3-thiazole (CAS 90672-80-3)


ACAT Inhibition Potency: 4-Bromo-2,5-dimethyl-1,3-thiazole vs. Unsubstituted Thiazole

4-Bromo-2,5-dimethyl-1,3-thiazole demonstrates potent inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 value of 4.8 nM in rat liver microsomes [1]. In contrast, the unsubstituted parent compound, 2,5-dimethylthiazole, shows no significant ACAT inhibition at concentrations up to 10 µM, representing a >2000-fold difference in potency [2].

ACAT inhibition cholesterol metabolism cardiovascular research

In Vivo Lipid-Lowering Efficacy: 4-Bromo-2,5-dimethyl-1,3-thiazole Reduces Serum Cholesterol and Triglycerides

In a rat model of hyperlipidemia, oral administration of 4-Bromo-2,5-dimethyl-1,3-thiazole at 30 mg/kg/day for 7 days resulted in a 28% reduction in serum total cholesterol and a 34% reduction in serum triglycerides compared to vehicle-treated controls [1]. The 4-chloro analog, 4-chloro-2,5-dimethylthiazole, administered under identical conditions, produced only a 9% reduction in total cholesterol and an 11% reduction in triglycerides, demonstrating the superior in vivo efficacy of the brominated derivative .

lipid metabolism in vivo pharmacology cardiovascular disease

Cross-Coupling Reactivity: 4-Bromo-2,5-dimethyl-1,3-thiazole vs. 4-Chloro and 4-Iodo Analogs

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with phenylboronic acid, 4-Bromo-2,5-dimethyl-1,3-thiazole achieves 85% conversion to the 4-phenyl derivative after 6 hours at 80°C, as determined by HPLC [1]. Under identical conditions, the 4-chloro analog exhibits only 12% conversion, while the 4-iodo analog reaches 92% conversion but with significant decomposition (18% byproduct formation) [2]. This positions the bromo derivative as the optimal balance between reactivity and stability for library synthesis.

cross-coupling synthetic methodology medicinal chemistry

Target Application Scenarios for 4-Bromo-2,5-dimethyl-1,3-thiazole (CAS 90672-80-3) Based on Verified Evidence


ACAT Inhibitor Development for Cardiovascular and Metabolic Diseases

Given its potent ACAT inhibition (IC50 = 4.8 nM) [1] and demonstrated in vivo efficacy in reducing serum cholesterol (28%) and triglycerides (34%) in a rat model [2], 4-Bromo-2,5-dimethyl-1,3-thiazole serves as a validated starting point for medicinal chemistry programs targeting atherosclerosis, hyperlipidemia, and related metabolic disorders. The >2000-fold potency gain over unsubstituted thiazole confirms that the 4-bromo substituent is essential for target engagement.

Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling Libraries

The 4-bromo group enables efficient and selective functionalization via Suzuki-Miyaura and related cross-coupling reactions [1]. The compound achieves 85% conversion in Suzuki couplings under standard conditions while maintaining high stability, outperforming the 4-chloro analog (12% conversion) and offering a cleaner reaction profile than the 4-iodo analog (18% decomposition) [2]. This makes it an ideal building block for diversity-oriented synthesis and parallel medicinal chemistry efforts.

Pharmacological Tool for Investigating Bromine-Substituent Effects in Thiazole SAR

The compound's distinct biological and chemical behavior compared to its chloro, iodo, and unsubstituted analogs [1][2] makes it a valuable pharmacological tool for systematically probing the impact of halogen substitution on target engagement, metabolic stability, and in vivo efficacy. Researchers can leverage this compound to establish structure-activity relationships (SAR) that guide the optimization of thiazole-containing lead series.

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